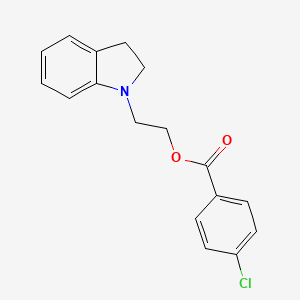

![molecular formula C18H17N3O5 B5544160 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H17N3O5 and its molecular weight is 355.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 355.11682065 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Allelochemicals and Microbial Transformation

Cyclic hydroxamic acids and lactams, which share structural motifs with the given compound, are explored for their roles as allelochemicals in agriculture. These compounds, upon microbial transformation in soil, can lead to the formation of benzoxazolinones, aminophenoxazinones, malonamic acids, and acetamides. Understanding these transformation products is essential for exploiting the allelopathic properties of crops like wheat, rye, and maize to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Endothelin-A Receptor Antagonists

Research into non-benzodioxole-containing endothelin-A receptor antagonists reveals the importance of structural features like benzodioxole in developing potent antagonists for medical applications. This research contributes to our understanding of how specific chemical groups affect the binding affinity and selectivity of compounds toward biological targets (Tasker et al., 1997).

Synthesis and Antimicrobial Activities

The synthesis of novel Schiff base benzamides through the ring opening of thienylidene azlactones, which could be structurally related to the compound , has been investigated for potential antimicrobial activities. Some derivatives have shown potent antimicrobial activity, highlighting the relevance of structural features in developing new antimicrobial agents (Karanth et al., 2018).

Catalysis and Oxidation Reactions

Compounds with structural similarities to 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide have been explored as catalysts in various chemical reactions. For instance, the encapsulation of molybdenum(VI) complexes with related ligands in zeolite Y has shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons, demonstrating the potential for such compounds in catalytic applications (Ghorbanloo & Alamooti, 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Therefore, the safety and hazards associated with this compound are not well-documented and should be investigated further.

Propriétés

IUPAC Name |

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(4-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-2-24-14-6-4-13(5-7-14)20-17(22)18(23)21-19-10-12-3-8-15-16(9-12)26-11-25-15/h3-10H,2,11H2,1H3,(H,20,22)(H,21,23)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXPSMXMKXHZME-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]pyridine-3-carbonitrile](/img/structure/B5544093.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)

![N~1~-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE](/img/structure/B5544100.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)

![[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B5544110.png)

![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

![[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-methoxybenzoate](/img/structure/B5544141.png)

![4-Morpholin-4-yl-[1]benzofuro[3,2-d]pyrimidine;hydrochloride](/img/structure/B5544146.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)